
Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound is notable for its high reactivity due to the ring strain in the aziridine ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(tert-butyl)aziridine-1-carboxylate typically involves the reaction of tert-butyl aziridine-1-carboxylate with tert-butyl KOH and tosyl chloride in diethyl ether. The reaction mixture is stirred at room temperature for 72 hours, followed by filtration and washing with deionized water. The ether is then evaporated to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the strained nature of the aziridine ring, this compound can undergo ring-opening reactions with nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.
Anionic Ring-Opening Polymerization (AROP): The compound can undergo AROP to form low-molecular-weight poly(tert-butyl aziridine-1-carboxylate) chains.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Anionic Polymerization: The polymerization process typically involves the use of strong bases such as potassium tert-butoxide.
Major Products Formed:
Poly(tert-butyl aziridine-1-carboxylate): Formed through AROP, this polymer can be further deprotected to yield linear polyethyleneimine.
Scientific Research Applications
Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate has several applications in scientific research:
Polymer Synthesis: Used as a monomer in the synthesis of poly(tert-butyl aziridine-1-carboxylate), which can be deprotected to form polyethyleneimine, a polymer with high amine density.
Gene Transfection: Polyethyleneimine derived from this compound is widely studied for non-viral gene transfection applications.
Metal Chelation: The high amine density of polyethyleneimine makes it suitable for metal chelation applications.
CO2 Capture: Polyethyleneimine is also used in CO2 capture technologies due to its high affinity for carbon dioxide.
Mechanism of Action
The mechanism of action of tert-butyl 2-(tert-butyl)aziridine-1-carboxylate primarily involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to undergo ring-opening reactions and polymerization processes. The tert-butyloxycarbonyl (BOC) group on the nitrogen atom of aziridine activates the compound for anionic ring-opening polymerization, facilitating the formation of poly(tert-butyl aziridine-1-carboxylate) chains .
Comparison with Similar Compounds
tert-butyl aziridine-1-carboxylate: Shares the aziridine ring structure but lacks the additional tert-butyl group on the nitrogen atom.
tert-butyl 2-methylaziridine-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate is unique due to the presence of two tert-butyl groups, which enhance its stability and reactivity in polymerization reactions. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring high reactivity.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 2-tert-butylaziridine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)8-7-12(8)9(13)14-11(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
MNZXSJIKPPFDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


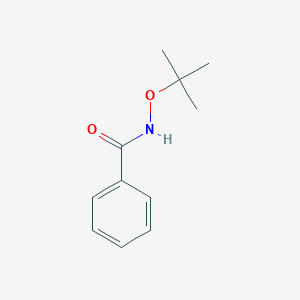
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)
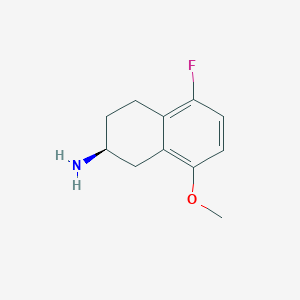

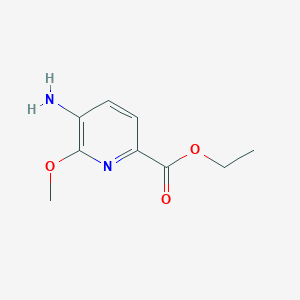

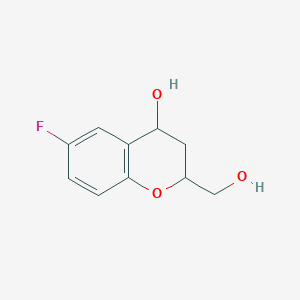


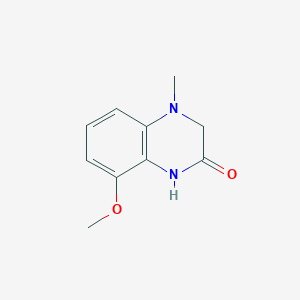
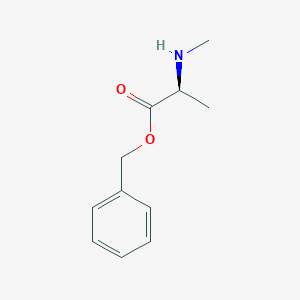

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

